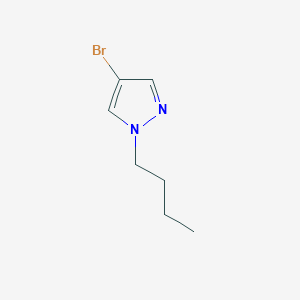

4-Bromo-1-butyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKZNMXVEOCKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650098 | |

| Record name | 4-Bromo-1-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-61-2 | |

| Record name | 4-Bromo-1-butyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-butyl-1H-pyrazole from 1-Butylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 4-Bromo-1-butyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 1-butylhydrazine, and proceeds through the formation of a 1-butyl-1H-pyrazole intermediate, followed by regioselective bromination.

This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from 1-butylhydrazine is achieved through a two-step sequence:

-

Step 1: Pyrazole Ring Formation. Condensation of 1-butylhydrazine with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, under acidic conditions to yield 1-butyl-1H-pyrazole.

-

Step 2: Regioselective Bromination. Electrophilic bromination of the 1-butyl-1H-pyrazole at the C4 position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

This strategy is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the reliable regioselectivity of the bromination reaction on the N-substituted pyrazole ring.

Experimental Protocols

Step 1: Synthesis of 1-butyl-1H-pyrazole

This protocol is adapted from established methods for the synthesis of N-alkylated pyrazoles from the corresponding alkylhydrazines.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Butylhydrazine hydrochloride | 124.61 | 100 | 12.46 g |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 100 | 16.42 g |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~300 | ~25 mL |

| Ethanol (EtOH) | 46.07 | - | 150 mL |

| Diethyl ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | As needed |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butylhydrazine hydrochloride (12.46 g, 100 mmol) and ethanol (150 mL).

-

Stir the mixture until the solid is partially dissolved.

-

Add 1,1,3,3-tetramethoxypropane (16.42 g, 100 mmol) to the flask.

-

Carefully add concentrated hydrochloric acid (~25 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of water and transfer to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-butyl-1H-pyrazole.

-

The product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This protocol employs N-Bromosuccinimide for the selective bromination of the C4 position of the pyrazole ring.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| 1-butyl-1H-pyrazole | 124.19 | 50 | 6.21 g |

| N-Bromosuccinimide (NBS) | 177.98 | 55 (1.1 eq) | 9.79 g |

| Acetonitrile | 41.05 | - | 100 mL |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Saturated Sodium Thiosulfate Solution | - | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-butyl-1H-pyrazole (6.21 g, 50 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (9.79 g, 55 mmol) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution (50 mL) to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a colorless to pale yellow oil.

Expected Yield: 85-95%

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 1-Butylhydrazine hydrochloride (1 eq) | 1,1,3,3-Tetramethoxypropane (1 eq) | Ethanol | HCl (conc.) | Reflux | 12-16 | 80-90 |

| 2 | 1-butyl-1H-pyrazole (1 eq) | N-Bromosuccinimide (1.1 eq) | Acetonitrile | - | 0 to RT | 2-4 | 85-95 |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthetic procedures.

Caption: Workflow for the synthesis of 1-butyl-1H-pyrazole.

Caption: Workflow for the bromination of 1-butyl-1H-pyrazole.

Concluding Remarks

The described two-step synthesis provides a reliable and high-yielding route to this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible for a wide range of research and development applications. The provided detailed protocols and workflow visualizations are intended to serve as a practical guide for scientists in the field. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to 4-Bromo-1-butyl-1H-pyrazole: Properties, Structure, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 4-Bromo-1-butyl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural isomers and homologs, primarily 4-Bromo-1-tert-butyl-1H-pyrazole and 4-Bromo-1-propyl-1H-pyrazole , to provide a predictive and comparative analysis.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a bromo-substituent at the C4-position and an alkyl group at the N1-position of the pyrazole ring creates a versatile scaffold for further chemical modifications, making these compounds valuable intermediates in the synthesis of novel therapeutic agents. This guide focuses on the chemical characteristics and synthesis of this compound and its related structures.

Chemical Properties and Structure

While specific experimental data for this compound is scarce in publicly available literature, we can infer its properties from closely related compounds. The following tables summarize the available data for its isomers and a lower homolog.

Structural Information

| Compound Name | IUPAC Name | Molecular Formula | SMILES String | InChI Key |

| 4-Bromo-1-propyl-1H-pyrazole | 4-bromo-1-propyl-1H-pyrazole | C6H9BrN2 | CCCN1C=C(Br)C=N1 | AHMASWNKUPTGAT-UHFFFAOYSA-N |

| 4-Bromo-1-isobutyl-1H-pyrazole | 4-bromo-1-(2-methylpropyl)-1H-pyrazole | C7H11BrN2 | CC(C)CN1C=C(Br)C=N1 | N/A |

| 4-Bromo-1-tert-butyl-1H-pyrazole | 4-bromo-1-tert-butyl-1H-pyrazole | C7H11BrN2 | CC(C)(C)N1C=C(Br)C=N1 | N/A |

Physicochemical Properties

| Property | 4-Bromo-1-propyl-1H-pyrazole | 4-Bromo-1-tert-butyl-1H-pyrazole |

| CAS Number | 141302-33-2[1] | 70951-85-8[2] |

| Molecular Weight | 189.05 g/mol | 203.08 g/mol |

| Physical Form | Liquid | Brown Liquid[2] |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility | Not available | Not available |

Experimental Protocols: Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazole

The following is a detailed experimental protocol for the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole, which serves as a representative method for the N-alkylation and subsequent bromination of a pyrazole ring. This procedure can likely be adapted for the synthesis of this compound by substituting 1-butylpyrazole for 1-tert-butylpyrazole.

Materials and Equipment:

-

1-tert-butylpyrazole

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

10% aqueous sodium bisulfite solution

-

5% sodium chloride solution

-

Saturated brine

-

Reaction vessel with stirring and cooling capabilities

-

Gas Chromatography (GC) equipment for reaction monitoring

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:[3]

-

Reaction Setup: A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) is prepared in a suitable reaction vessel equipped with a stirrer and an ice bath for cooling.

-

Bromination: The solution is cooled to 0-10°C. N-bromosuccinimide (NBS, 2.63 kg, 14.79 mol) is added portion-wise to the stirred solution.

-

Reaction Monitoring (Initial Phase): The reaction mixture is maintained at 0°C and stirred. The progress of the reaction is monitored by Gas Chromatography (GC) until the concentration of the starting material, 1-tert-butylpyrazole, is below 30%.

-

Reaction Monitoring (Completion): The reaction mixture is allowed to gradually warm to room temperature with continuous stirring. GC analysis is used to monitor the reaction until the content of 1-tert-butylpyrazole is less than 1.0%.

-

Quenching: Upon completion, 10% aqueous sodium bisulfite is added to the reaction mixture until a KI-starch test paper no longer indicates the presence of an oxidizing agent (no blue color).

-

Work-up: The organic phase is separated and washed sequentially with a 5% sodium chloride solution and then with saturated brine.

-

Isolation: The organic phase is concentrated under reduced pressure using a rotary evaporator to yield 4-bromo-1-tert-butyl-1H-pyrazole as a brown liquid. (Reported yield: 93.4%; GC purity: 99.1%).

Mandatory Visualizations

Logical Workflow for the Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazole

Caption: Synthetic workflow for 4-Bromo-1-tert-butyl-1H-pyrazole.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the broader class of pyrazole derivatives is of significant interest in drug discovery.

-

Enzyme Inhibition: The parent compound, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This suggests that N-alkylated derivatives might also exhibit inhibitory activity against this or other enzymes.

-

Scaffold for Drug Design: The 4-bromo-1-alkyl-1H-pyrazole scaffold is a valuable starting point for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships in drug development programs.

-

Therapeutic Areas of Interest: Pyrazole derivatives have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The specific biological profile of this compound would require dedicated screening and pharmacological evaluation.

Conclusion

This technical guide has provided a detailed overview of the available chemical information for this compound, primarily through the analysis of its close structural analogs. The provided synthetic protocol for 4-bromo-1-tert-butyl-1H-pyrazole offers a robust starting point for the laboratory-scale production of the target compound. The versatile chemical nature of the 4-bromo-1-alkyl-1H-pyrazole scaffold makes it a molecule of interest for further investigation and application in medicinal chemistry and drug development. Further experimental studies are warranted to fully elucidate the specific physicochemical properties and biological activities of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-butyl-1H-pyrazole and its Parent Compound

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 4-bromo-1H-pyrazole, a key heterocyclic halide. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this parent compound is crucial for predicting and interpreting the spectra of its N-alkylated derivatives, such as 4-Bromo-1-butyl-1H-pyrazole. The addition of a butyl group to the pyrazole ring will induce predictable changes in the spectroscopic signatures, which are discussed herein.

Spectroscopic Data of 4-bromo-1H-pyrazole

The following sections summarize the available spectroscopic data for 4-bromo-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 4-bromo-1H-pyrazole are presented below.

Table 1: ¹H NMR Data for 4-bromo-1H-pyrazole [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.6 | s | H3, H5 |

| ~13.2 | br s | N-H |

Table 2: ¹³C NMR Data for 4-bromo-1H-pyrazole [1]

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C3, C5 |

| ~92 | C4 |

Expected NMR Data for this compound:

The introduction of a butyl group at the N1 position will lead to the following predictable changes:

-

¹H NMR:

-

The disappearance of the broad N-H proton signal around 13.2 ppm.

-

The appearance of new signals corresponding to the butyl group protons, typically in the 0.9-4.2 ppm range. The methylene group attached to the nitrogen (N-CH₂) would be the most deshielded, likely appearing around 4.1 ppm as a triplet. The other methylene groups would appear further upfield, and the terminal methyl group would be a triplet around 0.9 ppm.

-

The signals for the pyrazole ring protons (H3 and H5) might experience a slight shift due to the change in the electronic environment.

-

-

¹³C NMR:

-

The appearance of four new signals corresponding to the carbon atoms of the butyl group. The carbon attached to the nitrogen (N-CH₂) would be the most deshielded of the butyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for 4-bromo-1H-pyrazole [1][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3400 | Broad | N-H stretching |

| ~1500 | Medium | C=N stretching |

| ~1450 | Medium | C=C stretching |

| ~1050 | Strong | C-N stretching |

| Below 800 | Strong | C-Br stretching |

Expected IR Data for this compound:

-

The broad N-H stretching band between 3100-3400 cm⁻¹ will be absent.

-

New C-H stretching and bending vibrations for the butyl group will appear in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Mass Spectrometry Data for 4-bromo-1H-pyrazole [1][5][6]

| m/z | Relative Intensity | Assignment |

| 146/148 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 67 | Moderate | [M - Br]⁺ |

Expected MS Data for this compound:

-

The molecular ion peak [M]⁺ will be observed at m/z 202 and 204, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation will likely involve the loss of the butyl group or parts of it. A significant fragment would be expected at m/z 145/147, corresponding to the bromopyrazole cation after the loss of a butyl radical. Another prominent fragment could be observed at m/z 57, corresponding to the butyl cation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[3]

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[7]

IR Spectroscopy

-

Sample Preparation (Solid): The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[8][9] Alternatively, a thin film can be cast from a solution onto a salt plate.[8]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[1][3]

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.[10][11]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][12][13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: An ion detector records the abundance of each ion, generating a mass spectrum.[10]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for compound characterization.

This guide provides a foundational understanding of the spectroscopic properties of 4-bromo-1H-pyrazole and a predictive framework for its N-butyl derivative. Researchers can use this information to aid in the synthesis, purification, and characterization of this compound and related compounds.

References

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

4-Bromo-1-butyl-1H-pyrazole: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Physicochemical Properties, Synthesis, and Potential Applications of a Key Pyrazole Derivative.

This technical guide provides a comprehensive overview of 4-Bromo-1-butyl-1H-pyrazole, a substituted pyrazole of interest to researchers and scientists in drug development. Due to the limited availability of data for this specific compound, this document also draws upon information from the parent compound, 4-Bromo-1H-pyrazole, and other closely related analogues to provide a thorough understanding of its potential characteristics and applications.

Core Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C₇H₁₁BrN₂ | 203.08 |

| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97[1][2] |

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00[3] |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | C₈H₁₁BrN₂O₂ | 247.09[4] |

Synthesis of Substituted Bromopyrazoles

The synthesis of 4-bromo-1-substituted-1H-pyrazoles typically involves a two-step process: the bromination of the pyrazole ring followed by N-alkylation.

General Experimental Protocol:

Step 1: Bromination of 1H-pyrazole

A common method for the bromination of pyrazole involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: N-alkylation of 4-Bromo-1H-pyrazole

The resulting 4-Bromo-1H-pyrazole can then be alkylated at the N1 position using an appropriate alkyl halide (e.g., 1-bromobutane) in the presence of a base.

Potential Applications in Drug Discovery

Substituted pyrazoles are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. 4-Bromo-1H-pyrazole and its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals.[5][6][7]

Key Therapeutic Areas:

-

Oncology: Pyrazole derivatives have been investigated for their potential as anticancer agents.[8]

-

Infectious Diseases: This class of compounds has shown promise in the development of new treatments for various infectious diseases.[5]

-

Central Nervous System (CNS) Disorders: The pyrazole scaffold is a component of molecules targeting neurological disorders.[5][6]

-

Anti-inflammatory Agents: Many pyrazole-based compounds exhibit anti-inflammatory properties.[9]

The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug screening.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of pyrazole-containing molecules is known to interact with various biological targets. For instance, 4-substituted pyrazoles have been identified as inhibitors of liver alcohol dehydrogenase.[5][10]

The general mechanism of action for many pyrazole-based drugs involves the inhibition of specific enzymes or the modulation of receptor activity.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel therapeutic agents. While specific experimental data for this compound is sparse, the well-established chemistry and diverse biological activities of the bromopyrazole scaffold suggest a promising role in future drug discovery and development efforts. Further research into the synthesis and biological evaluation of this specific derivative is warranted to fully explore its therapeutic potential.

References

- 1. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Brom-1-methyl-1H-Pyrazol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-1-butyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the necessary starting materials, provides detailed experimental protocols for the key synthetic transformations, and presents quantitative data in a clear, tabular format.

Introduction

This compound is a key intermediate used in the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 4-position of the pyrazole ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for library synthesis and lead optimization in drug development programs. The N-butyl group modulates the lipophilicity and metabolic stability of the resulting molecules. This guide outlines the two most logical and common strategies for the synthesis of this target molecule.

Synthetic Strategies

The synthesis of this compound can be approached via two primary retrosynthetic pathways:

-

Route A: Bromination of 1-butyl-1H-pyrazole. This approach involves the initial synthesis of the N-butylated pyrazole followed by electrophilic bromination at the C4 position.

-

Route B: N-Alkylation of 4-bromo-1H-pyrazole. This strategy begins with the commercially available or synthesized 4-bromo-1H-pyrazole, which is then N-alkylated with a suitable butylating agent.

The selection of the optimal route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route A: Bromination of 1-butyl-1H-pyrazole

This synthetic pathway first requires the synthesis of 1-butyl-1H-pyrazole, which is then subjected to electrophilic bromination.

Starting Materials for Route A

| Starting Material | Supplier (Example) | CAS Number | Key Properties |

| Pyrazole | Sigma-Aldrich | 288-13-1 | White to off-white crystalline solid |

| 1-Bromobutane | Alfa Aesar | 109-65-9 | Colorless to pale yellow liquid[1] |

| Sodium Hydride (60% dispersion in mineral oil) | Acros Organics | 7646-69-7 | Flammable solid, reacts with water |

| N-Bromosuccinimide (NBS) | TCI Chemicals | 128-08-5 | White to off-white crystalline solid |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | 68-12-2 | Colorless liquid, high boiling point |

Experimental Protocols for Route A

Step 1: Synthesis of 1-butyl-1H-pyrazole

A detailed protocol for the N-alkylation of pyrazole is as follows:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-butyl-1H-pyrazole.

Step 2: Synthesis of this compound

The bromination of the pyrazole ring is a critical step. A representative protocol using N-bromosuccinimide (NBS) is provided below[2]:

-

In a fume cupboard, dissolve 1-butyl-1H-pyrazole (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 to 1.2 equivalents) in small portions over a period of 20-30 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction to warm to room temperature and monitor for completion by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic phases with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Route B: N-Alkylation of 4-bromo-1H-pyrazole

This alternative route begins with the halogenated pyrazole and introduces the butyl group in the final step.

Starting Materials for Route B

| Starting Material | Supplier (Example) | CAS Number | Key Properties |

| 4-Bromo-1H-pyrazole | Sigma-Aldrich | 2075-45-8 | White to off-white solid[3] |

| 1-Bromobutane | Alfa Aesar | 109-65-9 | Colorless to pale yellow liquid[1] |

| Potassium Carbonate | J.T. Baker | 584-08-7 | White hygroscopic powder |

| Acetonitrile | VWR | 75-05-8 | Colorless liquid, polar aprotic solvent |

Experimental Protocol for Route B

The N-alkylation of 4-bromo-1H-pyrazole can be achieved under various basic conditions. A common and effective method is presented below:

-

To a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Diagrams

Workflow for Route A: Bromination of 1-butyl-1H-pyrazole

Caption: Synthetic workflow for Route A.

Workflow for Route B: N-Alkylation of 4-bromo-1H-pyrazole

Caption: Synthetic workflow for Route B.

Conclusion

This technical guide provides two robust and reliable synthetic routes for the preparation of this compound. Both routes utilize readily available starting materials and employ standard organic synthesis techniques. The choice between Route A and Route B will likely be determined by the specific resources and expertise available in a given laboratory. The detailed protocols and structured data presented herein are intended to facilitate the efficient and successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Bromo-1-butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and kinetics of 4-Bromo-1-butyl-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in forming complex molecular architectures through various cross-coupling reactions. This document details the synthesis of the title compound, explores the mechanisms and kinetics of its key reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—and provides detailed experimental protocols. Furthermore, it touches upon the relevance of pyrazole derivatives in drug discovery by examining their role as Janus kinase (JAK) inhibitors and their impact on the JAK/STAT signaling pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from pyrazole. The first step involves the bromination of the pyrazole ring, followed by the N-alkylation with a butyl group.

Step 1: Bromination of Pyrazole

The bromination of pyrazole is a common electrophilic substitution reaction. Various brominating agents can be employed, such as bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent like acetic acid or chloroform.[1][2]

Step 2: N-Butylation of 4-Bromopyrazole

The resulting 4-bromopyrazole can then be alkylated at the N1 position with a butyl halide (e.g., 1-bromobutane) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromopyrazole

-

1-Bromobutane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath, add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture again in an ice bath and add 1-bromobutane (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Reaction Mechanisms and Kinetics

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The two most prominent reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4][5] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, breaking the C-Br bond and forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[6]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, replacing the bromide ligand.

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Kinetics:

| Parameter | General Observation | Reference |

| Catalyst | Palladium(0) complexes are used. Pre-catalysts that readily form the active Pd(0) species are preferred. | [7] |

| Ligand | Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) often accelerate the reaction. | [8] |

| Base | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the activation of the boronic acid and can significantly affect the reaction rate. | [5] |

| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. | [4] |

| Substrate | Electron-withdrawing groups on the aryl bromide can increase the rate of oxidative addition. | [9] |

Table 1: Factors Influencing the Kinetics of Suzuki-Miyaura Coupling.

A comparative kinetic study on the Suzuki reaction of various aryl bromides showed that electron-withdrawing groups on the aryl bromide lead to higher reactivity.[9] For instance, the turnover frequency (TOF) for the coupling of 4-nitrobromobenzene was found to be significantly higher than that of 4-bromoaniline.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.

Reaction Mechanism:

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[11]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 4-amino-1-butyl-1H-pyrazole derivative and regenerating the Pd(0) catalyst.

Kinetics:

The kinetics of the Buchwald-Hartwig amination are complex and depend on the specific combination of substrate, amine, ligand, and base. For heteroaryl halides, the reaction can be challenging due to potential catalyst inhibition by the nitrogen-containing heterocycle.[11]

| Parameter | General Observation | Reference |

| Catalyst | Palladium(0) complexes with bulky, electron-rich phosphine ligands are highly effective. | [12][13] |

| Ligand | Ligands like tBuBrettPhos, XantPhos, and tBuDavePhos have shown good performance with bromopyrazoles. | [11][12] |

| Base | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. | [11] |

| Solvent | Aprotic solvents like toluene, dioxane, or THF are typically employed. | [12] |

| Amine Structure | Amines lacking β-hydrogens are often better suited for palladium-catalyzed reactions to avoid β-hydride elimination. For amines with β-hydrogens, copper-catalyzed conditions may be more effective. | [14] |

Table 2: Factors Influencing the Kinetics of Buchwald-Hartwig Amination.

Kinetic studies on the amination of bromoheterocycles have highlighted the importance of the ligand in preventing catalyst deactivation and promoting the desired C-N bond formation.[11] The choice of base is also critical, as it influences the rate of amine deprotonation.[6]

Experimental Protocols for Cross-Coupling Reactions

The following protocols are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, based on established methods for similar substrates.[4][8][15]

Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium carbonate (2.0 eq.)

-

1,4-Dioxane

-

Water

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Seal the tube and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 eq.)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (1.4 eq.)

-

Anhydrous toluene

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the amine followed by anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Drug Discovery: JAK Inhibitors and the JAK/STAT Signaling Pathway

The 4-aminopyrazole scaffold, accessible through the Buchwald-Hartwig amination of 4-bromopyrazoles, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[14][16] A prominent example is the class of Janus kinase (JAK) inhibitors.

The JAK/STAT signaling pathway is a crucial cascade in the immune system, responsible for transducing signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and hematopoiesis.[17] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[16]

JAK inhibitors, such as Tofacitinib, function by blocking the activity of one or more of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[17][18][19] The synthesis of many JAK inhibitors involves the coupling of a heterocyclic core, which can be derived from a 4-bromopyrazole derivative, with a suitable amine-containing fragment.[18][20][21]

The development of selective and potent JAK inhibitors remains an active area of research, and versatile building blocks like this compound are essential for the synthesis of novel drug candidates targeting this pathway.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is demonstrated through its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the reaction mechanisms and kinetics of these transformations is crucial for the rational design and optimization of synthetic routes to complex molecules, including pharmaceutically active compounds like JAK inhibitors. The protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important building block.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.unl.pt [research.unl.pt]

- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Tofacitinib [cjph.com.cn]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Applications of 4-Bromo-1-butyl-1H-pyrazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to modulate a wide range of biological targets have made it a focal point of drug discovery efforts. This technical guide explores the potential applications of a specific, yet representative, pyrazole derivative: 4-Bromo-1-butyl-1H-pyrazole. While direct biological data for this exact molecule is limited in publicly available literature, its structural motifs—an N-alkylated pyrazole core and a bromine substituent—are key features in many potent and selective inhibitors of various enzymes, particularly kinases and cyclooxygenases. This guide will, therefore, extrapolate the potential of this compound as a valuable building block in medicinal chemistry by examining the structure-activity relationships (SAR) of closely related analogs. We will delve into its synthetic routes, potential biological targets, and provide representative experimental protocols for its synthesis and biological evaluation.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to engage in various non-covalent interactions with biological macromolecules. Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The metabolic stability of the pyrazole ring further enhances its attractiveness as a drug scaffold.[3]

The two key structural features of this compound are the N-butyl group and the 4-bromo substituent. The N-alkylation of pyrazoles is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. The alkyl chain can influence lipophilicity, cell permeability, and binding affinity to the target protein. The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a vast chemical space and the optimization of biological activity.[4]

Synthetic Strategies

The synthesis of this compound can be readily achieved from commercially available 4-bromopyrazole. A common and efficient method is the N-alkylation of the pyrazole ring.

General Synthesis Workflow

The synthesis typically involves the deprotonation of 4-bromopyrazole with a suitable base, followed by nucleophilic substitution with an n-butyl halide.

References

4-Bromo-1-butyl-1H-pyrazole: A Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This technical guide explores the utility of 4-Bromo-1-butyl-1H-pyrazole as a pivotal building block in the synthesis of novel heterocyclic compounds. The strategic placement of the bromine atom at the C4 position of the pyrazole ring, combined with the N1-butyl substituent, offers a versatile platform for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and their application in the construction of biologically relevant fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. Detailed experimental protocols, quantitative data on reaction yields, and the biological activities of the resulting compounds are presented to facilitate further research and development in medicinal chemistry.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive core for designing molecules that can interact with various biological targets. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

4-Bromopyrazoles, in particular, have emerged as highly valuable intermediates in organic synthesis.[3][4] The bromine atom at the C4 position serves as a versatile handle for introducing a diverse range of substituents through well-established cross-coupling methodologies. The N1-substituent, in this case, a butyl group, can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. This guide focuses specifically on this compound, a key intermediate for accessing novel heterocyclic entities with potential therapeutic applications.

Physicochemical Properties and Synthesis

A general and efficient method for the synthesis of 4-bromopyrazole derivatives involves a one-pot reaction from 1,3-dicarbonyl compounds, arylhydrazines, and a brominating agent. For the synthesis of the title compound, 1,3-dicarbonyl compound can be reacted with butylhydrazine and a suitable brominating agent like N-bromosuccinimide (NBS).

General Synthesis Workflow:

Figure 1: General synthesis workflow for this compound.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent on the pyrazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyrazoles

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.

General Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 86 | [8] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 81 | [8] |

| 3 | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | [9] |

| 4 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 68 | [8] |

Sonogashira Coupling: Synthesis of 4-Alkynylpyrazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophores in bioactive molecules.

General Reaction Scheme:

Figure 3: Sonogashira coupling of this compound.

Table 2: Representative Yields for Sonogashira Coupling of 4-Bromopyrazoles

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | rt | 20 | 85 | [12] |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | rt | 6 | 92 | [12] |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | rt | 18 | 78 | [12] |

| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | rt | 24 | 65 | [12] |

Buchwald-Hartwig Amination: Synthesis of 4-Aminopyrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[13] This reaction is invaluable for the synthesis of 4-aminopyrazole derivatives, which are prevalent in many biologically active compounds.

General Reaction Scheme:

Figure 4: Buchwald-Hartwig amination of this compound.

Table 3: Representative Yields for Buchwald-Hartwig Amination of 4-Bromopyrazoles

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 85 | [7][14] |

| 2 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [15] |

| 3 | Benzylamine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | 72 | [7][14] |

| 4 | Pyrrolidine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 65 | [7][14] |

Synthesis of Fused Heterocyclic Systems

This compound serves as a key starting material for the construction of more complex, fused heterocyclic systems that are of significant interest in drug discovery.

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory properties.[16][17][18] A common synthetic route involves the initial functionalization of the 4-position of the pyrazole ring, followed by the construction of the pyrimidine ring.

Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines:

Figure 5: Synthetic pathway to 1-Butyl-1H-pyrazolo[3,4-d]pyrimidines.

Table 4: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line | Therapeutic Area | Reference |

| PP1 | PTK6 | 230 | HEK 293 | Cancer | [5] |

| PP2 | PTK6 | 50 | HEK 293 | Cancer | [5] |

| Compound 33a | CDK2 | < 100 | - | Cancer | [6] |

| Compound 17m | PKD | 17-35 | - | Cancer | [19] |

| Compound 2j | Bcr-Abl T315I | < 500 | 32D-T315I | Leukemia | [16] |

Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines are another class of fused heterocycles with diverse biological activities, including potential as anxiolytic agents and kinase inhibitors.[20] Their synthesis can be achieved from 4-functionalized pyrazoles.

Synthetic Pathway to Pyrazolo[4,3-c]pyridines:

Figure 6: Synthetic pathway to 1-Butyl-1H-pyrazolo[4,3-c]pyridines.

Detailed Experimental Protocols

The following are representative experimental protocols for the key reactions described. These protocols are based on procedures reported for analogous 4-bromopyrazole derivatives and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.5 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated at 90 °C for 6-12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-butyl-1H-pyrazole.[8]

Protocol 2: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (10 mL) is stirred at room temperature under an argon atmosphere for 6-24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[12]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol) in dry toluene (10 mL) is heated at 110 °C under an argon atmosphere for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel.[15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides a robust platform for the introduction of diverse functionalities at the C4 position. The resulting substituted pyrazoles are key intermediates for the construction of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, which are known to possess significant biological activities. This guide provides the necessary foundational knowledge, including synthetic strategies and detailed experimental protocols, to empower researchers in the fields of medicinal chemistry and drug discovery to leverage the full potential of this important scaffold in their quest for novel therapeutic agents.

References

- 1. Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

Navigating the Physicochemical Landscape of 4-Bromo-1-butyl-1H-pyrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 4-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of physical chemistry and draws parallels with closely related pyrazole derivatives and halogenated heterocyles to offer a predictive assessment of its behavior in common laboratory solvents and conditions.

Core Physicochemical Properties

This compound (CAS No. 957062-61-2) is a substituted pyrazole, a class of nitrogen-containing heterocycles known for their diverse biological activities.[1] The introduction of a bromo substituent at the 4-position and a butyl group at the 1-position significantly influences its physicochemical properties, including solubility and stability. The butyl chain increases the lipophilicity of the molecule, while the bromine atom can participate in halogen bonding and influences the electron distribution within the pyrazole ring.

Solubility Profile

For many poorly water-soluble pyrazole-based compounds, formulation strategies often employ co-solvents and surfactants to achieve desired concentrations for in vivo studies. Common vehicles include mixtures of dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400), and Tween-80. This suggests that this compound is likely to exhibit good solubility in these excipients.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale / Comments |

| Water | Very Low | The hydrophobic butyl chain and the pyrazole core limit aqueous solubility. |

| Ethanol | Soluble | Pyrazole derivatives generally show good solubility in alcohols. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | Soluble | The nonpolar nature of the butyl group suggests good solubility in chlorinated solvents. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent commonly used for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Often used as a solvent in the synthesis of N-alkylated pyrazoles, indicating good solubility.[5] |

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application. The pyrazole ring itself is a relatively stable aromatic system.

pH Stability: Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[6] The N-alkylation at the 1-position removes the acidic proton present in unsubstituted pyrazoles, which may enhance its stability in basic conditions. The synthesis of related N-alkyl pyrazoles often occurs under basic conditions using reagents like potassium carbonate or sodium hydride, suggesting the pyrazole core is robust to these environments.[5][7] Acid-catalyzed N-alkylation methods also exist, indicating a degree of stability in acidic media.[8] However, extreme pH conditions could potentially lead to degradation over extended periods.

Thermal Stability: Many nitrogen-rich heterocyclic compounds exhibit good thermal stability. While specific data for this compound is unavailable, related heterocyclic esters have been shown to be thermally stable up to 250 °C. It is reasonable to anticipate that this compound possesses good thermal stability under typical laboratory conditions.

Photostability: Halogenated organic compounds can sometimes be susceptible to photodecomposition. It is advisable to store this compound protected from light to minimize the risk of degradation.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

References

- 1. CAS:211738-66-8, 4-溴-1-甲基-1H-吡唑-3-羧酸甲酯-毕得医药 [bidepharm.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 957062-61-2|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 4. biomall.in [biomall.in]

- 5. lookchem.com [lookchem.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 4-Bromo-1-butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in the design of novel drug candidates. 4-Bromo-1-butyl-1H-pyrazole, a derivative of the versatile 4-bromopyrazole building block, offers a valuable platform for further molecular elaboration. The bromine atom at the 4-position serves as a key handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[4][5] The N-butyl group modulates the lipophilicity and metabolic stability of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the current literature. However, a highly plausible and efficient synthetic route can be devised based on well-established methodologies for the bromination of pyrazoles and the subsequent N-alkylation of the resulting 4-bromopyrazole.

There are two primary synthetic strategies to obtain the target compound:

Route 1: Bromination of 1-butyl-1H-pyrazole. This approach involves the initial synthesis of 1-butyl-1H-pyrazole followed by selective bromination at the 4-position.

Route 2: N-alkylation of 4-bromopyrazole. This is generally the preferred and more common strategy, starting with the commercially available 4-bromopyrazole and introducing the butyl group onto one of the nitrogen atoms.[6]

This guide will focus on Route 2, outlining a detailed experimental protocol for the N-alkylation of 4-bromopyrazole.

Key Publications and Methodologies

The synthesis of N-alkylated pyrazoles is a well-documented transformation. Phase-transfer catalysis (PTC) has emerged as a highly efficient method for the N-alkylation of pyrazoles, offering mild reaction conditions and high yields.

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalyzed N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of 4-halopyrazoles.[7]

Materials:

-

4-Bromopyrazole

-

n-Butyl bromide

-

Potassium hydroxide (KOH), powdered

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromopyrazole (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).

-

Addition of Reagents: To this solid mixture, add toluene to achieve a concentration of approximately 0.5 M with respect to the 4-bromopyrazole. Then, add n-butyl bromide (1.1 equivalents) to the suspension.

-

Reaction: Stir the mixture vigorously at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-3 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Physicochemical and Spectroscopic Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Reference |

| 4-Bromopyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | Solid | 93-96 | 250-260 | [8] |

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00 | Liquid | - | 185-188 | Sigma-Aldrich |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | C₈H₁₁BrN₂O₂ | 263.09 | Solid | 43-45 | - | [9] |

Applications in Drug Development and Medicinal Chemistry

The 4-bromopyrazole scaffold is a privileged structure in medicinal chemistry due to its versatile synthetic utility and its presence in a wide array of biologically active molecules.[3][4]

As a Synthetic Intermediate:

-

Cross-Coupling Reactions: The bromine atom at the 4-position of this compound is ideally positioned for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening.

-

Lead Optimization: In drug development programs, the ability to quickly synthesize analogs is crucial for lead optimization. The reactivity of the C-Br bond allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound by introducing a variety of functional groups at this position.

Biological Activities of Pyrazole Derivatives: